molecular formula C13H14FNO2 B2749600 2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-05-5

2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2749600
CAS RN: 2287268-05-5
M. Wt: 235.258
InChI Key: RMXSRMOTMFGULC-UHFFFAOYSA-N
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Description

The compound “2-Amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid” is an amino acid derivative. It contains an amino group (-NH2), a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and a bicyclic pentane ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic pentane and phenyl rings. The spatial arrangement of these rings and the attached functional groups would significantly influence the compound’s properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amino and carboxylic acid groups are both reactive and could participate in various chemical reactions. The fluorophenyl group might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the spatial arrangement of its atoms and functional groups. These properties could include its solubility, melting point, boiling point, and acidity or basicity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel amino acid derivatives like this compound could have potential applications in medicinal chemistry, as many such compounds are biologically active. Future research could explore its synthesis, properties, and potential biological activities .

properties

IUPAC Name

2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-9-3-1-2-8(4-9)12-5-13(6-12,7-12)10(15)11(16)17/h1-4,10H,5-7,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXSRMOTMFGULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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